molecular formula C15H17BrFN3O B14930639 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide

Cat. No.: B14930639
M. Wt: 354.22 g/mol
InChI Key: WSCMGXMIPHUEFJ-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity

Preparation Methods

The synthesis of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The fluorobenzamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with the fluorobenzamide moiety, which enhances its potential for targeted biological interactions and diverse applications.

Properties

Molecular Formula

C15H17BrFN3O

Molecular Weight

354.22 g/mol

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-4-fluorobenzamide

InChI

InChI=1S/C15H17BrFN3O/c1-10-14(16)11(2)20(19-10)9-3-8-18-15(21)12-4-6-13(17)7-5-12/h4-7H,3,8-9H2,1-2H3,(H,18,21)

InChI Key

WSCMGXMIPHUEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)C2=CC=C(C=C2)F)C)Br

Origin of Product

United States

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